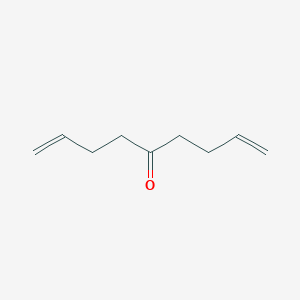
2,4,6-Trimethoxybenzenethiol
Overview
Description
2,4,6-Trimethoxybenzenethiol is an organic compound with the molecular formula C9H12O3S. It has been used in the preparation and characterization of various chemical probes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methoxy groups and one thiol group . The molecular weight of this compound is 200.26 g/mol.
Scientific Research Applications
Antimicrobial Activity
Research conducted by Łukasz Popiołek et al. (2021) investigated 2,4,6-trimethylbenzenesulfonyl hydrazones, which are related to 2,4,6-Trimethoxybenzenethiol. Their study demonstrated the potential application of these compounds as antimicrobial agents, particularly against Gram-positive bacterial strains (Łukasz Popiołek et al., 2021).
Electrochemical Oxidation
A study by M. Hamza, S. Ammar, and R. Abdelhédi (2011) explored the electrochemical oxidation of 1,3,5-trimethoxybenzene, which is closely related to this compound. They demonstrated its degradation into CO2 and H2O, indicating its potential use in environmental applications, such as waste treatment or environmental remediation (M. Hamza, S. Ammar, & R. Abdelhédi, 2011).
Isotopic Abundance Ratio Analysis
M. Trivedi et al. (2016) conducted a study on the isotopic abundance ratios in 1,2,3-Trimethoxybenzene, a compound related to this compound. This research is significant for understanding the effects of biofield energy on chemical stability and characteristics, which could have implications in pharmaceuticals and chemical synthesis (M. Trivedi et al., 2016).
Synthesis of Novel Polymers
Research by Mahmoud A. Abdulhamid et al. (2021) on sulfonic acid-functionalized trimethyl-substituted polyimide, derived from a compound similar to this compound, shows promise in gas separation applications. This study contributes to the development of advanced materials in industrial applications (Mahmoud A. Abdulhamid et al., 2021).
Insect Attraction in Agriculture
A study by A. P. Alves et al. (2010) investigated a mixture containing 1,2,4-Trimethoxybenzene, a derivative of this compound, for attracting insects in citric-culture. This research offers insights into potential applications in pest management and agricultural practices (A. P. Alves et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-trimethoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-7(11-2)9(13)8(5-6)12-3/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWLIENCQXGZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















